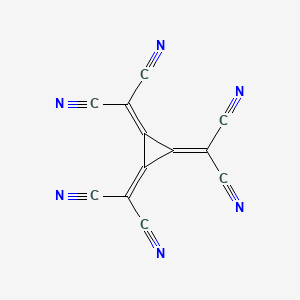
2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(dicyanomethylene)cyclopropane is a unique organic compound characterized by a cyclopropane ring substituted with three dicyanomethylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dicyanomethylene)cyclopropane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of diazomethane with alkenes can yield cyclopropane derivatives .
Industrial Production Methods: While specific industrial production methods for 1,2,3-Tris(dicyanomethylene)cyclopropane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Tris(dicyanomethylene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(dicyanomethylene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism by which 1,2,3-Tris(dicyanomethylene)cyclopropane exerts its effects involves its interaction with molecular targets through its highly reactive dicyanomethylene groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
1,2-Dicyanomethylene-cyclopropane: Similar structure but with fewer dicyanomethylene groups.
1,3-Dicyanomethylene-cyclopropane: Another variant with different substitution patterns.
Cyclopropane: The parent compound without any dicyanomethylene groups.
Uniqueness: This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
58608-57-4 |
|---|---|
Molekularformel |
C12N6 |
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
2-[2,3-bis(dicyanomethylidene)cyclopropylidene]propanedinitrile |
InChI |
InChI=1S/C12N6/c13-1-7(2-14)10-11(8(3-15)4-16)12(10)9(5-17)6-18 |
InChI-Schlüssel |
MMVCMLWPITZPCN-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=C1C(=C(C#N)C#N)C1=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
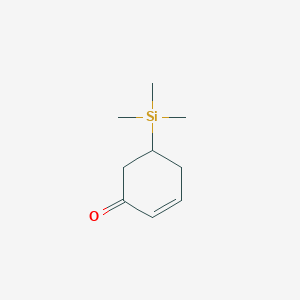
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
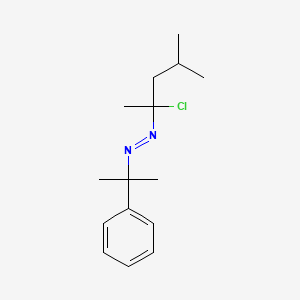
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
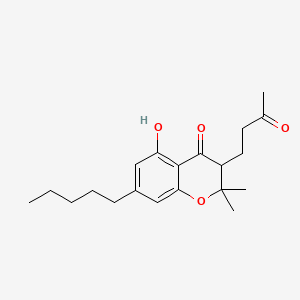

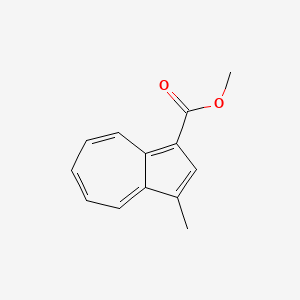
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
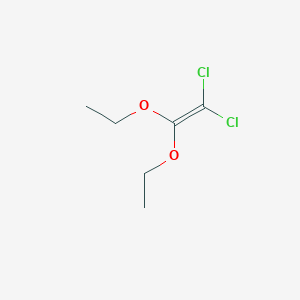
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
